4-Bromo-5-ethyl-2,6-dimethylpyrimidine
Description
4-Bromo-5-ethyl-2,6-dimethylpyrimidine is a substituted pyrimidine derivative characterized by a bromine atom at position 4, an ethyl group at position 5, and methyl groups at positions 2 and 4. Pyrimidines are heterocyclic aromatic compounds with two nitrogen atoms at positions 1 and 3, and their derivatives are pivotal in drug design due to their ability to engage in hydrogen bonding and π-π stacking interactions .
Properties
Molecular Formula |
C8H11BrN2 |
|---|---|
Molecular Weight |
215.09 g/mol |
IUPAC Name |
4-bromo-5-ethyl-2,6-dimethylpyrimidine |
InChI |
InChI=1S/C8H11BrN2/c1-4-7-5(2)10-6(3)11-8(7)9/h4H2,1-3H3 |
InChI Key |
RFUMBHGSKWRCNR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N=C(N=C1Br)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-ethyl-2,6-dimethylpyrimidine typically involves the bromination of 5-ethyl-2,6-dimethylpyrimidine. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at a temperature range of 0-25°C to ensure selective bromination at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to a scalable and cost-effective production method.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-5-ethyl-2,6-dimethylpyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The ethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium thiolate (KSR) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) in ether or tetrahydrofuran (THF).
Major Products:
- Substitution reactions yield various substituted pyrimidines.
- Oxidation reactions produce aldehydes or carboxylic acids.
- Reduction reactions result in the formation of 5-ethyl-2,6-dimethylpyrimidine.
Scientific Research Applications
4-Bromo-5-ethyl-2,6-dimethylpyrimidine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Agrochemicals: It is used in the development of herbicides, fungicides, and insecticides due to its ability to interact with biological targets in pests.
Materials Science: The compound is utilized in the synthesis of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 4-Bromo-5-ethyl-2,6-dimethylpyrimidine depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The bromine atom and the pyrimidine ring can interact with active sites of enzymes, leading to inhibition or modulation of their activity. The ethyl and dimethyl groups can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural and Substituent Analysis
The following table summarizes key structural and physicochemical differences between 4-Bromo-5-ethyl-2,6-dimethylpyrimidine and analogous compounds:
Research Findings and Contradictions
- Co-Crystal vs. Salt Formation: While nitrogen charge magnitude often predicts salt/co-crystal formation (e.g., 2-aminopyridine forms salts, whereas 2-amino-4,6-dimethylpyrimidine forms co-crystals), exceptions exist. For example, 2-amino-3,5-dibromopyridine forms co-crystals despite weak nitrogen charge, suggesting steric and electronic factors also play roles .
- Synthetic Utility : Brominated pyrimidines like 5-Bromo-2,4-dimethoxypyrimidine are intermediates in nucleoside synthesis, highlighting the versatility of bromine in cross-coupling reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
